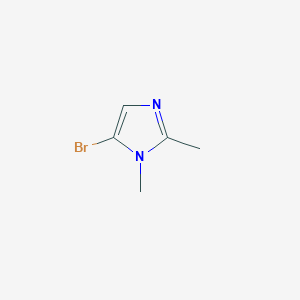

5-bromo-1,2-dimethyl-1H-imidazole

Description

The exact mass of the compound 5-bromo-1,2-dimethyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-1,2-dimethyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1,2-dimethyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRCWIXZNDCIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428401 | |

| Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24134-09-6 | |

| Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1,2-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[1] This guide focuses on a specific, functionalized derivative, 5-bromo-1,2-dimethyl-1H-imidazole (CAS No. 24134-09-6), a versatile building block with significant potential in the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position provides a reactive handle for a multitude of chemical transformations, particularly cross-coupling reactions, while the methyl groups at the 1 and 2-positions influence its steric and electronic profile, thereby modulating its physicochemical and pharmacological properties.[3] This document serves as a comprehensive technical resource, consolidating available data on the physical and chemical properties of 5-bromo-1,2-dimethyl-1H-imidazole to support its application in research and development.

Molecular and Physicochemical Profile

5-bromo-1,2-dimethyl-1H-imidazole is a solid at room temperature, appearing as colorless crystals.[4] Its fundamental molecular and physical properties are summarized in the table below, providing a foundational understanding of its chemical nature.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrN₂ | [5] |

| Molecular Weight | 175.03 g/mol | [5] |

| CAS Number | 24134-09-6 | [5] |

| Appearance | Colorless crystals | [4] |

| Melting Point | 91 °C | [4] |

| Boiling Point (Predicted) | 266.6 ± 13.0 °C | [4] |

| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 5.93 ± 0.25 | [4] |

| XLogP3 (Predicted) | 1.491 | [4] |

The predicted pKa of approximately 5.93 suggests that 5-bromo-1,2-dimethyl-1H-imidazole is a weak base. The positive XLogP3 value indicates a degree of lipophilicity, suggesting it will be more soluble in organic solvents than in water.

Solubility Profile

While quantitative solubility data for 5-bromo-1,2-dimethyl-1H-imidazole in a range of solvents is not extensively documented in the literature, a qualitative understanding can be inferred from its structural features and data on similar imidazole derivatives. Generally, imidazole and its derivatives exhibit good solubility in polar organic solvents. Given its predicted lipophilicity (XLogP3 of 1.491), 5-bromo-1,2-dimethyl-1H-imidazole is expected to be soluble in solvents such as dimethylformamide (DMF), ethyl acetate (EtOAc), and other common organic solvents.[4] The synthesis protocol described below successfully utilizes DMF and EtOAc, confirming its solubility in these media.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the C4-H proton on the imidazole ring, and two singlets corresponding to the N1-methyl and C2-methyl groups. The chemical shift of the C4-H proton would likely appear in the aromatic region, downfield due to the electron-withdrawing effect of the adjacent nitrogen and bromine atoms. The methyl group signals would appear further upfield.

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) will be influenced by the nitrogen atoms and the bromine substituent. The C5 carbon, directly attached to the bromine, is expected to be significantly shifted. The signals for the two methyl carbons will appear in the aliphatic region.

While specific experimental data for 5-bromo-1,2-dimethyl-1H-imidazole is not provided in the search results, SpectraBase indicates the availability of a ¹³C NMR spectrum for the compound.[6] For a closely related compound, 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, the following NMR data has been reported in DMSO-d6: ¹H NMR δ 8.05 (s, 1H), 3.66 (s, 3H); ¹³C NMR δ 141.4, 115.0, 114.3, 113.4, 33.4.[7] This provides a reference for the expected chemical shift regions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-1,2-dimethyl-1H-imidazole is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the imidazole ring, and C-N stretching vibrations. The C-Br stretching vibration would likely appear in the fingerprint region at a lower wavenumber. The FTIR spectrum of the related compound 1-benzylimidazole shows a C=N stretching vibration peak at 1604 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-bromo-1,2-dimethyl-1H-imidazole, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.

Predicted Fragmentation Pathway:

The fragmentation of the imidazole ring in mass spectrometry typically involves the loss of small molecules like HCN.[9][10] For 5-bromo-1,2-dimethyl-1H-imidazole, key fragmentation pathways could include the loss of the bromine atom, followed by the loss of HCN or methyl radicals. A plausible fragmentation pathway is illustrated below.

Caption: Predicted mass spectrometry fragmentation of 5-bromo-1,2-dimethyl-1H-imidazole.

Synthesis and Reactivity

Synthetic Protocol

A general and efficient procedure for the synthesis of 5-bromo-1,2-dimethyl-1H-imidazole involves the direct bromination of 1,2-dimethylimidazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[4]

Step-by-Step Methodology:

-

Dissolve 1,2-dimethyl-1H-imidazole (1.0 mmol) in dimethylformamide (DMF) (5 mL) at room temperature.

-

Add N-bromosuccinimide (NBS) (0.95 mmol) to the solution.

-

Stir the reaction mixture for 3 hours at room temperature, protected from light.

-

Upon completion of the reaction, dilute the orange-yellow solution with ethyl acetate (EtOAc) (50 mL).

-

Wash the organic layer sequentially with 10% aqueous sodium hydroxide (2 x 50 mL), water (50 mL), and saturated saline (50 mL).

-

Back-extract the aqueous phase with ethyl acetate (50 mL).

-

Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield 5-bromo-1,2-dimethyl-1H-imidazole as colorless crystals.

This method has been reported to provide a yield of 76%.[4]

Caption: Synthetic workflow for 5-bromo-1,2-dimethyl-1H-imidazole.

Chemical Reactivity

The bromine atom at the C5 position of the imidazole ring is a key functional group that enables a variety of chemical transformations. This position is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

The reactivity of the C-Br bond in these reactions is generally higher than that of a C-Cl bond but lower than a C-I bond.[3] The electron-rich nature of the dimethyl-substituted imidazole ring can influence the catalytic cycle of these reactions.

Caption: Potential cross-coupling reactions of 5-bromo-1,2-dimethyl-1H-imidazole.

Applications in Drug Discovery and Development

The imidazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][11] The versatility of 5-bromo-1,2-dimethyl-1H-imidazole as a synthetic intermediate makes it a valuable tool for the development of new drug candidates. Its ability to undergo various functionalizations allows for the systematic exploration of chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic properties.

While specific biological activities for 5-bromo-1,2-dimethyl-1H-imidazole have not been extensively reported, its structural motifs are present in molecules with known pharmacological relevance. The development of novel compounds derived from this building block could lead to the discovery of new therapeutic agents across various disease areas.

Safety, Handling, and Storage

Hazard Identification

5-bromo-1,2-dimethyl-1H-imidazole is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Stability and Storage

The compound is expected to be stable under normal laboratory conditions. However, imidazoles can be sensitive to light and oxidation.[12] It is recommended to store 5-bromo-1,2-dimethyl-1H-imidazole in a tightly sealed container in a cool, dry, and dark place.[4]

Conclusion

5-bromo-1,2-dimethyl-1H-imidazole is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a reliable synthetic protocol, and an exploration of its potential reactivity and applications. The strategic positioning of the bromine atom allows for diverse functionalization, opening avenues for the creation of novel imidazole-based compounds with potential therapeutic value. As research in drug discovery continues to evolve, the utility of such well-characterized and reactive intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

Crasto, A. M. (2016, January 30). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 11, 2026, from [Link]

-

5-Bromo-1,2-dimethyl-imidazole. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Imidazole. (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Nieto Gómez, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022, April 28). Retrieved January 11, 2026, from [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

-

Özçiçek Pekmez, N., Can, M., & Yildiz, A. (2007). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Retrieved January 11, 2026, from [Link]

-

5-bromo-1,2-dimethyl-1H-imidazole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2021). Molecules, 26(16), 4998. [Link]

-

Kumar, A., & Selvam, P. (2016). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Retrieved January 11, 2026, from [Link]

-

The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8388. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

5-Bromo-1-methyl-1H-imidazole | CAS#:1003-21-0. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]

-

Mass Spectral Fragmentation Pathways. (2016, April 6). [Video]. YouTube. [Link]

-

An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Role of 5-Bromo-1-methyl-1H-imidazole in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). [Video]. YouTube. [Link]

-

Rational Design of a Multifunctional Macromolecular Ionomer for Enhancing the Toughness, Flame Retardancy, and Antibacterial Properties of Poly(lactic acid). (2026, January 4). ACS Applied Polymer Materials. [Link]

-

The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

1,2-Dimethylimidazole. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 5-bromo-1,2-dimethyl-1H-imidazole | C5H7BrN2 | CID 7204879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile [orgspectroscopyint.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-bromo-1,2-dimethyl-1H-imidazole: Structure, Synthesis, and Reactivity for Drug Discovery Professionals

Abstract

5-bromo-1,2-dimethyl-1H-imidazole is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern and the presence of a reactive bromine handle at the C5 position make it an ideal starting material for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, IUPAC numbering conventions, a field-proven synthetic protocol, and a comprehensive overview of its reactivity in key cross-coupling and functionalization reactions. Detailed experimental methodologies and mechanistic insights are provided to empower researchers in leveraging this scaffold for the development of novel bioactive compounds.

Core Molecular Attributes

Chemical Identity

The fundamental properties of 5-bromo-1,2-dimethyl-1H-imidazole are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-1,2-dimethyl-1H-imidazole | [1] |

| CAS Number | 24134-09-6 | [1][2] |

| Molecular Formula | C₅H₇BrN₂ | [1][3] |

| Molecular Weight | 175.03 g/mol | [1][4] |

| Appearance | Colorless crystals or white solid | [2] |

| Melting Point | 91 °C | [2] |

| SMILES | CC1=NC=C(N1C)Br | [3] |

| InChIKey | WIRCWIXZNDCIST-UHFFFAOYSA-N | [1][3] |

Structure and IUPAC Numbering

The unambiguous naming and substitution of imidazole derivatives are governed by IUPAC nomenclature rules. For the 1,2-dimethyl-1H-imidazole scaffold, the numbering convention is critical for defining the position of the bromine atom.

Causality of Numbering: According to IUPAC recommendations, the numbering of the imidazole ring begins at one of the nitrogen atoms.[5][6] In a substituted imidazole, the nitrogen atom bearing a substituent (in this case, a methyl group) is designated as position 1. The ring is then numbered to assign the lowest possible locant to the next substituent. Therefore, the carbon atom adjacent to N1 and bearing the second methyl group is assigned position 2. Continuing around the ring, the bromine atom is located at position 5. This systematic approach ensures consistent and clear communication of the molecular structure.[7][8]

Synthesis and Spectroscopic Characterization

A robust and scalable synthesis is paramount for the utilization of any chemical building block. The recommended procedure for preparing 5-bromo-1,2-dimethyl-1H-imidazole is through direct electrophilic bromination, a method that offers high regioselectivity and yield.

Recommended Synthetic Protocol: Direct Bromination

Expertise Insight: The direct bromination of 1,2-dimethyl-1H-imidazole is the preferred industrial and laboratory method. An alternative strategy, the N-methylation of 5-bromo-2-methyl-1H-imidazole, is mechanistically flawed as it produces an inseparable mixture of two regioisomers: the desired 5-bromo-1,2-dimethyl-1H-imidazole and the undesired 4-bromo-1,2-dimethyl-1H-imidazole.[9] The direct bromination of the pre-formed 1,2-dimethylimidazole scaffold circumvents this critical issue by blocking the C4 position, thus directing the electrophile exclusively to C5.

Step-by-Step Methodology: [2]

-

Reaction Setup: To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~10 mL per mmol of substrate), add N-bromosuccinimide (NBS) (0.95-1.0 eq) portion-wise at room temperature. The reaction should be protected from light.

-

Reaction Monitoring: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc, ~50 mL). Wash the organic phase sequentially with 10% aqueous sodium hydroxide (2 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product as colorless crystals.

Spectroscopic Profile

The structural integrity of the synthesized compound is confirmed through standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations | Source(s) |

| ¹H NMR | δ ~7.0-7.2 ppm (s, 1H, H4)δ ~3.6-3.8 ppm (s, 3H, N-CH₃)δ ~2.3-2.5 ppm (s, 3H, C-CH₃) | [10][11] |

| ¹³C NMR | δ ~145-148 ppm (C2)δ ~125-128 ppm (C4)δ ~110-115 ppm (C5-Br)δ ~33-35 ppm (N-CH₃)δ ~13-15 ppm (C-CH₃) | [1][10][12] |

| Mass Spec | (ESI+) : Calculated for [M+H]⁺ (C₅H₈BrN₂⁺): m/z 174.98, 176.98 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). | [3] |

Chemical Reactivity and Synthetic Utility

The C5-Br bond is the key to the synthetic versatility of 5-bromo-1,2-dimethyl-1H-imidazole, serving as a robust handle for the introduction of diverse functionalities through modern cross-coupling chemistry.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[13] 5-bromo-1,2-dimethyl-1H-imidazole is an excellent substrate for coupling with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.[14][15]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[16]

General Experimental Protocol: [15][17]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME.

-

Reaction Conditions: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of N-arylated imidazoles, the Buchwald-Hartwig amination is the premier method.[18] It allows for the coupling of the bromoimidazole with a vast array of primary and secondary amines, amides, and other N-nucleophiles, which are prevalent in pharmacologically active molecules.[19]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[20] Key differences include the coordination of the amine to the Pd(II) complex after oxidative addition and a base-mediated deprotonation to form a palladium-amido intermediate. Reductive elimination from this intermediate forges the C-N bond.[21] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[22]

General Experimental Protocol: [22]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

-

Reagent Addition: Add the amine coupling partner (1.1-1.5 eq) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the vessel and heat with vigorous stirring at 100-110 °C for 16-24 hours.

-

Work-up and Isolation: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify via column chromatography.

Metal-Halogen Exchange for C-E Bond Formation

Beyond palladium catalysis, the C5-Br bond can be transformed via metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi).[23] This generates a highly nucleophilic imidazol-5-yl-lithium species, which can be trapped with a wide variety of electrophiles (E⁺) to install new functional groups.[24]

Expertise Insight: This method provides access to functional groups that are difficult to install via cross-coupling, such as carboxylic acids (by quenching with CO₂), aldehydes (by quenching with DMF), or silyl groups (by quenching with TMSCl).[25] The reaction must be conducted at low temperatures (typically -78 °C) to prevent undesired side reactions of the highly reactive organolithium intermediate.

General Experimental Workflow:

-

Reaction Setup: Dissolve 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., dry CO₂ gas, an aldehyde, or an alkyl halide) to the reaction mixture at -78 °C.

-

Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench by the careful addition of saturated aqueous NH₄Cl.

-

Work-up and Isolation: Extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

Safety and Handling

5-bromo-1,2-dimethyl-1H-imidazole is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

Conclusion

5-bromo-1,2-dimethyl-1H-imidazole stands out as a high-value, strategically functionalized building block for drug discovery and development. Its well-defined structure, accessible synthesis, and, most importantly, the versatile reactivity of its C5-bromo substituent, enable rapid access to a diverse array of complex derivatives. Mastery of the key transformations outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and metal-halogen exchange—provides chemists with a powerful toolkit for library synthesis and lead optimization campaigns.

References

-

Title: 5-bromo-1,2-dimethyl-1H-imidazole | C5H7BrN2 | CID 7204879 Source: PubChem URL: [Link]

-

Title: 5-Bromo-1,2-dimethyl-imidazole - SpectraBase Source: Wiley SpectraBase URL: [Link]

-

Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules URL: [Link]

-

Title: H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Source: ResearchGate URL: [Link]

-

Title: Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole Source: Synlett URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information Source: Royal Society of Chemistry URL: [Link]

-

Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society URL: [Link]

-

Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

-

Title: Screening of palladium catalysts for the Suzuki coupling of... Source: ResearchGate URL: [Link]

-

Title: Unlocking Chemical Diversity: The Synthesis and Applications of 5-Bromo-1-methyl-1H-imidazole Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: ResearchGate URL: [Link]

-

Title: 5-bromo-1,2-dimethyl-1h-imidazole (C5H7BrN2) Source: PubChemLite URL: [Link]

-

Title: Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange Source: PubMed URL: [Link]

-

Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles Source: Royal Society of Chemistry URL: [Link]

-

Title: 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

-

Title: 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL: [Link]

-

Title: IUPAC naming Source: No Brain Too Small URL: [Link]

-

Title: How to name organic compounds using the IUPAC rules Source: University of Calgary URL: [Link]

-

Title: 2.4: IUPAC Naming of Organic Compounds with Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: 1 H NMR spectrum of imidazole in deuterated chloroform solution Source: ResearchGate URL: [Link]

-

Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Source: IUPAC URL: [Link]

-

Title: Imidazole Source: Wikipedia URL: [Link]

Sources

- 1. 5-bromo-1,2-dimethyl-1H-imidazole | C5H7BrN2 | CID 7204879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-1,2-DIMETHYL-1H-IMIDAZOLE CAS#: 24134-09-6 [m.chemicalbook.com]

- 3. PubChemLite - 5-bromo-1,2-dimethyl-1h-imidazole (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 8. IUPAC Rules [chem.uiuc.edu]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. jk-sci.com [jk-sci.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-bromo-1,2-dimethyl-1H-imidazole: An In-depth Technical Guide

Introduction

5-bromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough structural elucidation is paramount to understanding its chemical behavior and potential utility. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for confirming the molecular structure and purity of such compounds. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-1,2-dimethyl-1H-imidazole, intended for researchers, scientists, and drug development professionals. This document synthesizes available data, provides detailed experimental protocols, and offers expert interpretation to facilitate the unambiguous characterization of this molecule.

Molecular Structure

The structural integrity of 5-bromo-1,2-dimethyl-1H-imidazole is the foundation for interpreting its spectroscopic data. The molecule consists of a five-membered imidazole ring substituted with a bromine atom at the C5 position and methyl groups at the N1 and C2 positions.

Molecular Formula: C₅H₇BrN₂[1]

Molecular Weight: 175.03 g/mol [1]

IUPAC Name: 5-bromo-1,2-dimethyl-1H-imidazole[1]

Caption: Molecular structure of 5-bromo-1,2-dimethyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about their local electronic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromo-1,2-dimethyl-1H-imidazole is expected to show three distinct signals corresponding to the imidazole ring proton and the two methyl groups.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH (imidazole ring) | 6.8 - 7.2 | Singlet | 1H |

| N-CH₃ | 3.5 - 3.8 | Singlet | 3H |

| C-CH₃ | 2.2 - 2.5 | Singlet | 3H |

Note: Predicted values are based on the analysis of 1,2-dimethylimidazole and the known effects of halogen substituents on imidazole rings.[2][3]

Interpretation

The single proton on the imidazole ring (H4) is expected to appear as a singlet in the aromatic region. The electron-withdrawing effect of the adjacent bromine atom at C5 will likely deshield this proton, causing it to resonate at a slightly downfield position compared to the corresponding proton in 1,2-dimethylimidazole.[2] The two methyl groups, being in different chemical environments (one attached to a nitrogen and the other to a carbon), will exhibit distinct singlet signals. The N-methyl group is typically observed at a more downfield position due to the direct attachment to the electronegative nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of 5-bromo-1,2-dimethyl-1H-imidazole.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

5-bromo-1,2-dimethyl-1H-imidazole (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-bromo-1,2-dimethyl-1H-imidazole and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

Referenced ¹³C NMR Data Availability

| Carbon | Expected Chemical Shift Range (δ, ppm) |

| C 2 (imidazole ring) | 145 - 155 |

| C 4 (imidazole ring) | 120 - 130 |

| C 5 (imidazole ring) | 105 - 115 |

| N-C H₃ | 30 - 35 |

| C-C H₃ | 10 - 15 |

Note: Expected ranges are based on data for similar imidazole derivatives and general principles of ¹³C NMR spectroscopy.[5]

Interpretation

The carbon atoms of the imidazole ring will resonate in the aromatic region of the spectrum. The C2 carbon, being situated between two nitrogen atoms, is expected to be the most deshielded. The C5 carbon, directly bonded to the electronegative bromine atom, will experience a significant upfield shift due to the heavy atom effect, a phenomenon commonly observed for carbons attached to bromine or iodine.[6] The C4 carbon will appear at a chemical shift typical for an aromatic CH group. The two methyl carbons will be found in the aliphatic region, with the N-methyl carbon appearing at a more downfield position than the C-methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a larger sample size and a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Procedure:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of 5-bromo-1,2-dimethyl-1H-imidazole in 0.6-0.7 mL of deuterated solvent.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Processing and Analysis: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum of 5-bromo-1,2-dimethyl-1H-imidazole is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7]

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 174/176 | ~1:1 |

| [M - Br]⁺ | 95 | Variable |

| [M - CH₃]⁺ | 159/161 | ~1:1 |

Note: Predicted m/z values are based on the monoisotopic masses of the most abundant isotopes. PubChemLite provides predicted collision cross-section data for various adducts.[8]

Interpretation of Fragmentation

Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be observed as a doublet of peaks at m/z 174 and 176 with nearly equal intensity, which is a hallmark of a monobrominated compound.[7] Key fragmentation pathways may include the loss of a bromine radical to form an ion at m/z 95, and the loss of a methyl radical from the molecular ion to yield a doublet at m/z 159 and 161.

Caption: Predicted fragmentation pathway for 5-bromo-1,2-dimethyl-1H-imidazole.

Experimental Protocol: Mass Spectrometry

The following is a general protocol for acquiring an electron ionization (EI) mass spectrum.

Apparatus:

-

Mass spectrometer with an EI source (e.g., GC-MS or direct insertion probe)

Reagents:

-

5-bromo-1,2-dimethyl-1H-imidazole

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a GC-MS system, inject a dilute solution onto the GC column. For a direct insertion probe, place a small amount of the solid or a concentrated solution onto the probe tip.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region for the characteristic bromine isotopic pattern.

Conclusion

The spectroscopic characterization of 5-bromo-1,2-dimethyl-1H-imidazole relies on a combination of NMR and mass spectrometry to confirm its structure and purity. While a complete set of experimentally verified data is not fully available in the public domain, this guide provides a robust framework for its analysis based on data from analogous compounds and established spectroscopic principles. The provided protocols offer a starting point for researchers to obtain high-quality data for this compound. The interpretation of the predicted spectra highlights the key structural features that can be confirmed through these analytical techniques. As with any chemical analysis, a combination of these spectroscopic methods will provide the most definitive structural elucidation.

References

-

(2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

-

Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]

-

MDPI. (2020). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(17), 3894. [Link]

-

NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 1,2-Dimethylimidazole. [Link]

-

PubChem. (n.d.). 5-bromo-1,2-dimethyl-1H-imidazole. [Link]

-

PubChemLite. (n.d.). 5-bromo-1,2-dimethyl-1h-imidazole (C5H7BrN2). [Link]

-

ResearchGate. (2008). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as an eco-friendly and green catalyst. RSC Advances, 6(96), 93829-93841. [Link]

-

SpectraBase. (n.d.). 5-Bromo-1,2-dimethyl-imidazole. [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

Sources

- 1. 5-bromo-1,2-dimethyl-1H-imidazole | C5H7BrN2 | CID 7204879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum [chemicalbook.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. spectrabase.com [spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 5-bromo-1,2-dimethyl-1h-imidazole (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the ¹H NMR Spectrum of 5-bromo-1,2-dimethyl-1H-imidazole: Prediction, Interpretation, and Experimental Considerations

Executive Summary: This guide provides a comprehensive technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-1,2-dimethyl-1H-imidazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth exploration of the underlying principles that govern the spectrum. We will deconstruct the molecular structure to predict the chemical shifts, multiplicities, and integration of the proton signals. This predictive analysis is grounded in the foundational principles of NMR spectroscopy and supported by spectral data from analogous compounds. Furthermore, this guide presents a detailed, field-proven protocol for the experimental acquisition of the spectrum, ensuring data integrity and reproducibility. The content is structured to serve as both a predictive tool for those synthesizing this molecule and a practical guide for its characterization.

Introduction: The Role of NMR in Structural Elucidation

5-bromo-1,2-dimethyl-1H-imidazole is a substituted heterocyclic compound belonging to the imidazole class, a core scaffold in many pharmaceuticals and functional materials. The precise arrangement of substituents on the imidazole ring is critical to its chemical properties and biological activity. Therefore, unambiguous structural confirmation is a prerequisite for any further research or development.

¹H NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the electronic environment of each proton in a molecule, revealing insights into molecular connectivity and conformation. For a molecule like 5-bromo-1,2-dimethyl-1H-imidazole, ¹H NMR serves as the primary and most efficient method to confirm its identity and purity.

Predictive Analysis of the ¹H NMR Spectrum

A key skill for any research scientist is the ability to predict the NMR spectrum of a target molecule before its synthesis or isolation. This allows for the rapid identification of the desired compound from a complex reaction mixture and aids in the interpretation of experimental data.

Molecular Structure and Proton Environments

The structure of 5-bromo-1,2-dimethyl-1H-imidazole contains three distinct sets of non-equivalent protons, which will give rise to three unique signals in the ¹H NMR spectrum.

Figure 1: Molecular structure of 5-bromo-1,2-dimethyl-1H-imidazole with key proton groups labeled.

Based on this structure, we anticipate three signals:

-

A singlet for the lone aromatic proton at the C-4 position (H-4 ).

-

A singlet for the three protons of the methyl group attached to the N-1 nitrogen (N1-CH₃ ).

-

A singlet for the three protons of the methyl group attached to the C-2 carbon (C2-CH₃ ).

No spin-spin coupling is expected as none of the proton groups have adjacent, non-equivalent proton neighbors. Therefore, all signals should appear as sharp singlets.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. We can predict the shifts by starting with a baseline molecule, 1,2-dimethylimidazole, and then considering the electronic effect of the bromine substituent.

Baseline Data: 1,2-Dimethylimidazole

The parent compound, 1,2-dimethylimidazole, provides a crucial reference point. Its reported ¹H NMR spectrum shows the chemical shifts for the protons without the influence of the bromine atom.[1][2][3][4]

| Proton Group (in 1,2-dimethylimidazole) | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-4 / H-5 | ~6.8-7.0 | Doublets |

| N1-CH₃ | ~3.5 | Singlet |

| C2-CH₃ | ~2.3 | Singlet |

| Table 1: Typical ¹H NMR spectral data for the parent compound, 1,2-dimethylimidazole, in CDCl₃. |

The Inductive Effect of the Bromine Substituent

The introduction of a bromine atom at the C-5 position significantly alters the electronic landscape of the imidazole ring. Bromine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect desheilds nearby protons, causing their signals to shift to a higher frequency (downfield).[5][6][7]

-

Effect on H-4: The H-4 proton is positioned ortho to the bromine atom. It will experience the strongest deshielding effect, and its chemical shift is expected to move significantly downfield compared to the ~6.8-7.0 ppm range seen in the parent molecule.

-

Effect on Methyl Groups: The N1-CH₃ and C2-CH₃ groups are further away from the bromine atom. While they will experience some minor deshielding, the effect will be considerably less pronounced than for H-4.

Predicted ¹H NMR Data for 5-bromo-1,2-dimethyl-1H-imidazole

By combining the baseline data with the known deshielding effects of a bromine substituent, we can generate a robust prediction for the target molecule's spectrum.

| Assigned Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Shift |

| H-4 | 7.0 - 7.3 | Singlet | 1H | Strong deshielding from the adjacent electronegative bromine atom. |

| N1-CH₃ | 3.6 - 3.8 | Singlet | 3H | Located on an electron-deficient nitrogen atom of the aromatic ring; minor deshielding from bromine. |

| C2-CH₃ | 2.3 - 2.5 | Singlet | 3H | Attached to the C2 carbon of the imidazole ring; least affected by the C5-bromo substituent. |

| Table 2: Predicted ¹H NMR spectral data for 5-bromo-1,2-dimethyl-1H-imidazole. |

Experimental Protocol for Spectrum Acquisition

The trustworthiness of any spectral data relies on a meticulous and well-documented experimental procedure. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Objective

To obtain a high-resolution, quantitative 1D ¹H NMR spectrum of 5-bromo-1,2-dimethyl-1H-imidazole for the purpose of structural verification and purity assessment.

Experimental Workflow

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-bromo-1,2-dimethyl-1H-imidazole into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its inertness and minimal overlapping signals.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Tuning: The probe is tuned to the specific frequencies of ¹H and ²H for optimal signal transmission and reception.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve sharp, symmetrical peaks. This is a critical step for high-resolution data.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. The choice of these parameters is crucial for data quality.

-

| Parameter | Recommended Value | Justification |

| Spectrometer Frequency | ≥ 400 MHz | Higher fields provide better signal dispersion and sensitivity. |

| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay without saturating the signal. |

| Spectral Width | ~16 ppm | Ensures all expected proton signals are captured. |

| Acquisition Time (at) | 2-4 seconds | Provides adequate digital resolution for sharp singlets. |

| Relaxation Delay (d1) | 5 seconds | Ensures nearly complete T₁ relaxation for all protons, which is essential for accurate integration. |

| Number of Scans (ns) | 8 to 16 | Sufficient for a good signal-to-noise ratio with a 5-10 mg sample. |

| Table 3: Recommended ¹H NMR acquisition parameters. |

-

Data Processing:

-

Fourier Transform (FT): The raw time-domain signal (Free Induction Decay or FID) is converted into the familiar frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

-

Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm.

-

Integration: The area under each signal is calculated. The integral values should be normalized to represent the relative number of protons for each signal (e.g., by setting the H-4 singlet to an integral of 1.0).

-

Final Data Interpretation and Validation

The final processed spectrum should display three sharp singlets. The peak assignment is performed by correlating the experimental chemical shifts with the predicted values from Table 2.

-

The singlet furthest downfield (highest ppm value, predicted ~7.0-7.3 ppm) is assigned to the H-4 proton.

-

The singlet in the mid-field region (predicted ~3.6-3.8 ppm) is assigned to the N1-CH₃ protons.

-

The singlet furthest upfield (lowest ppm value, predicted ~2.3-2.5 ppm) is assigned to the C2-CH₃ protons.

A crucial self-validation check is the signal integration. The relative areas of the three singlets must correspond to a 1 : 3 : 3 ratio, confirming the presence of one aromatic proton, one N-methyl group, and one C-methyl group, respectively. Any significant deviation from this ratio could indicate the presence of impurities.

Conclusion

The ¹H NMR spectrum of 5-bromo-1,2-dimethyl-1H-imidazole is predicted to be simple yet highly informative, characterized by three distinct singlets corresponding to the H-4, N1-CH₃, and C2-CH₃ protons. The chemical shift of the H-4 proton is the most sensitive reporter of the electronic effects within the molecule, being significantly deshielded by the adjacent bromine atom. By following the detailed experimental protocol provided, researchers can reliably acquire a high-quality spectrum. The combination of chemical shift analysis, singlet multiplicity, and a 1:3:3 integration ratio provides a definitive and trustworthy confirmation of the molecular structure, an essential step in any chemical research or drug development pipeline.

References

-

Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. New Journal of Chemistry, 27, 734–742. Available at: [Link]

- Flores-Parra, A., & Contreras, R. G. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform, 31(12). This article discusses NMR signal assignments in N-substituted imidazoles.

- Crasto, A. M. (2016). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.

-

Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-bromo-1,2-dimethyl-1H-imidazole. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 293. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Bromo-1,2-dimethyl-imidazole. Retrieved January 11, 2026, from [Link]

- Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1.

-

PubChem. (n.d.). 1,2-Dimethylimidazole. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

Sources

- 1. 1,2-Dimethylimidazole(1739-84-0) 1H NMR [m.chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. spectroscopyasia.com [spectroscopyasia.com]

- 7. modgraph.co.uk [modgraph.co.uk]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-bromo-1,2-dimethyl-1H-imidazole

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-1,2-dimethyl-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of chemical shifts, the underlying principles of substituent effects, and a detailed experimental protocol for spectral acquisition and interpretation. Our approach is grounded in scientific integrity, combining established spectroscopic principles with advanced analytical techniques to ensure a self-validating and authoritative resource.

Introduction: The Significance of 5-bromo-1,2-dimethyl-1H-imidazole in Medicinal Chemistry

Substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The introduction of a bromine atom and methyl groups to the imidazole ring, as in 5-bromo-1,2-dimethyl-1H-imidazole, significantly alters its electronic and steric properties, thereby influencing its biological activity and potential as a drug candidate. A thorough understanding of its molecular structure is paramount, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for elucidating this structure with atomic-level precision. This guide will serve as a key reference for the characterization of this and structurally related compounds.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

Reference Compound: 1,2-dimethylimidazole

The reported ¹³C NMR chemical shifts for 1,2-dimethylimidazole in CDCl₃ provide a solid foundation for our prediction.[1]

| Carbon Atom | Chemical Shift (ppm) |

| C2 | ~145.0 |

| C4 | ~127.0 |

| C5 | ~121.0 |

| N-CH₃ | ~34.0 |

| C-CH₃ | ~13.0 |

Substituent Effects of Bromine

The introduction of a bromine atom at the C5 position induces significant changes in the chemical shifts of the imidazole ring carbons. These effects are twofold:

-

Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bond network. This effect is strongest at the ipso-carbon (C5) and diminishes with distance.

-

Mesomeric (Resonance) Effect: As a halogen, bromine possesses lone pairs of electrons that can be delocalized into the π-system of the imidazole ring. This effect can either shield or deshield adjacent carbons.

-

Heavy Atom Effect: A unique phenomenon in ¹³C NMR is the "heavy atom effect," where heavy halogens like bromine and iodine cause an upfield (shielding) shift of the directly attached carbon.[2][3] This is contrary to what would be expected based on electronegativity alone and is attributed to spin-orbit coupling.[4]

Predicted ¹³C NMR Chemical Shifts for 5-bromo-1,2-dimethyl-1H-imidazole

By applying these principles, we can predict the ¹³C NMR spectrum of 5-bromo-1,2-dimethyl-1H-imidazole. The following table summarizes the predicted chemical shifts and the reasoning behind them.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C2 | ~146-148 | The bromine at C5 will have a minor deshielding effect on C2 due to through-bond inductive effects. |

| C4 | ~129-131 | The bromine at C5 will have a moderate deshielding effect on the adjacent C4 carbon. |

| C5 | ~105-110 | The ipso-carbon (C5) will experience a significant upfield shift due to the heavy atom effect of bromine, which outweighs its inductive deshielding effect.[2][3][4] |

| N-CH₃ | ~34-35 | The effect of the C5-bromo substitution on the N-methyl group is expected to be minimal. |

| C-CH₃ | ~13-14 | The effect of the C5-bromo substitution on the C2-methyl group is expected to be minimal. |

Visualizing the Molecular Structure and Atom Numbering

Sources

Mass spectrometry of 5-bromo-1,2-dimethyl-1H-imidazole

An In-Depth Technical Guide to the Mass Spectrometry of 5-bromo-1,2-dimethyl-1H-imidazole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5-bromo-1,2-dimethyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this halogenated heterocyclic compound. We will explore the foundational principles of its ionization and fragmentation, present detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and visualize the key fragmentation pathways. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Analytical Imperative for 5-bromo-1,2-dimethyl-1H-imidazole

5-bromo-1,2-dimethyl-1H-imidazole (C₅H₇BrN₂) is a substituted imidazole, a class of heterocyclic compounds integral to medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility.[1] As a halogenated intermediate, its precise structural confirmation and purity assessment are critical for ensuring the integrity of subsequent synthetic steps and the quality of final products.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose. It provides unambiguous confirmation of molecular weight and offers profound structural insights through the analysis of fragmentation patterns. This guide will focus on the two most prevalent ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to provide a complete analytical picture of the title compound.

Compound Profile:

-

Monoisotopic Mass: 173.979 Da[2]

A cardinal feature in the mass spectrum of this molecule is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[4][5] Consequently, any bromine-containing ion will manifest as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This M+ and M+2 pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown analyte.[5][6]

Ionization Methodologies: Unveiling Molecular Structure

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, thereby influencing the type of information obtained.

Electron Ionization (EI): The Path to Structural Elucidation

Electron Ionization is a high-energy, "hard" ionization technique predominantly coupled with GC-MS.[7][8] In the EI source, the analyte molecule is bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).[9] The excess energy imparted to the M⁺• induces extensive and reproducible fragmentation, creating a unique mass spectral fingerprint that is invaluable for structural confirmation and library matching.[7][8]

Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Confirmation

Electrospray Ionization is a "soft" ionization technique, ideal for LC-MS analysis of polar and thermally labile molecules.[10][11] It generates ions directly from a solution by creating a fine, charged spray. For a basic compound like 5-bromo-1,2-dimethyl-1H-imidazole, ionization occurs via protonation in a positive ion mode, yielding a pseudomolecular ion, [M+H]⁺. The gentle nature of ESI typically preserves the intact molecule, making it the gold standard for unambiguous molecular weight determination.[12][13] Further structural information can be obtained by subjecting the [M+H]⁺ ion to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments.

Fragmentation Analysis: Decoding the Mass Spectrum

The fragmentation of 5-bromo-1,2-dimethyl-1H-imidazole is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The imidazole ring itself is relatively stable, meaning initial fragmentation often involves the substituents.[14]

Predicted Electron Ionization (EI) Fragmentation Pathway

The EI spectrum is anticipated to be rich with fragment ions. The fragmentation cascade begins with the molecular ion doublet at m/z 174/176 .

-

Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is a highly favorable pathway for halogenated compounds, resulting in the loss of a bromine radical.[15][16] This would produce a stable, nitrogen-containing cation at m/z 95 . This is often a prominent, if not the base, peak in the spectrum.

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage resulting in the loss of a methyl radical from one of the nitrogen atoms is another common fragmentation route. This pathway leads to an ion doublet at m/z 159/161 .

-

Sequential Fragmentation - Loss of Acetonitrile (CH₃CN): Following the initial loss of the bromine radical, the resulting m/z 95 ion can undergo further fragmentation. A plausible rearrangement and cleavage could lead to the expulsion of a stable acetonitrile neutral molecule, yielding a fragment at m/z 54 .

-

Sequential Fragmentation - Loss of Hydrogen Cyanide (HCN): The loss of HCN is a characteristic fragmentation of many nitrogen-containing heterocyclic rings.[6][14] The ion at m/z 95 could lose HCN to produce a fragment at m/z 68 .

Caption: Predicted EI fragmentation pathway for 5-bromo-1,2-dimethyl-1H-imidazole.

Predicted ESI-MS/MS Fragmentation Pathway

In an ESI-MS/MS experiment, the precursor ion would be the protonated molecule, [M+H]⁺, at m/z 175/177 . Collision-induced dissociation (CID) would induce fragmentation primarily through the loss of stable, neutral molecules.

-

Loss of a Methyl Group: While less common than radical loss in EI, the loss of a methyl group as methane (CH₄) or other neutral forms can occur, leading to a fragment at m/z 159/161 .

-

Loss of HBr: The elimination of hydrogen bromide is a potential pathway, which would result in an ion at m/z 94 . This corresponds to the radical cation of 1,2-dimethylimidazole.

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-bromo-1,2-dimethyl-1H-imidazole.

Summary of Predicted Mass Spectral Data

The following tables summarize the key predicted ions for 5-bromo-1,2-dimethyl-1H-imidazole under EI and ESI conditions.

Table 1: Predicted Key Ions in Electron Ionization (EI) Mass Spectrometry

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Identity / Neutral Loss |

|---|---|---|

| 174/176 | [C₅H₇BrN₂]⁺• | Molecular Ion (M⁺•) |

| 159/161 | [C₄H₄BrN₂]⁺ | [M - •CH₃]⁺ |

| 95 | [C₅H₇N₂]⁺ | [M - •Br]⁺ |

| 68 | [C₄H₄N]⁺ | [M - •Br - HCN]⁺ |

| 54 | [C₃H₄N]⁺ | [M - •Br - CH₃CN]⁺ |

Table 2: Predicted Key Ions in ESI-MS/MS Spectrometry

| Precursor m/z | Product m/z | Proposed Formula | Neutral Loss |

|---|---|---|---|

| 175/177 | 159/161 | [C₄H₅BrN₂]⁺ | CH₄ |

| 175/177 | 94 | [C₅H₇N₂]⁺• | HBr |

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 5-bromo-1,2-dimethyl-1H-imidazole. Optimization may be required based on the specific instrumentation and analytical goals.

Protocol for GC-MS Analysis

Caption: General experimental workflow for GC-EI-MS analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 5-bromo-1,2-dimethyl-1H-imidazole.

-

Dissolve the sample in 1 mL of a volatile, high-purity solvent such as dichloromethane or methanol.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Protocol for LC-MS Analysis

Caption: General experimental workflow for LC-ESI-MS analysis.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 5-bromo-1,2-dimethyl-1H-imidazole at 1 mg/mL in methanol.

-

Dilute the stock solution to a final working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Instrumentation & Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: Ramp to 95% B.

-

5-6 min: Hold at 95% B.

-

6-6.1 min: Return to 5% B.

-

6.1-8 min: Equilibrate at 5% B.

-

-

Mass Spectrometer: Thermo Scientific Q Exactive Plus Orbitrap or equivalent.[13]

-

Ion Source: Heated Electrospray Ionization (HESI) in Positive Ion Mode.

-

Spray Voltage: +3.5 kV.

-

Capillary Temperature: 320°C.

-

MS¹ Scan: Full scan from m/z 100 to 500.

-

MS² Scan (dd-MS²): Data-dependent acquisition triggering fragmentation of the most intense ions from the full scan, with a focus on m/z 175 and 177. Use a normalized collision energy (NCE) of 20-30.

-

Conclusion

The mass spectrometric analysis of 5-bromo-1,2-dimethyl-1H-imidazole is straightforward yet requires a nuanced understanding of its likely behavior under different ionization conditions. The characteristic isotopic doublet from bromine is the most telling initial indicator of its presence. EI-MS provides a wealth of structural data through predictable fragmentation pathways, primarily initiated by the loss of the bromine or a methyl substituent. Conversely, ESI-MS offers a clear determination of the molecular weight, with MS/MS experiments providing complementary fragmentation information. The protocols and theoretical frameworks presented in this guide serve as a robust foundation for any scientist tasked with the characterization of this, or structurally similar, halogenated heterocyclic compounds.

References

-

Jaskmbiec, J., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Rapid Communications in Mass Spectrometry, 28(19), 2099-2109. [Link]

-

McAfee, J. H., et al. (2022). Influence of Counterion Substitution on the Properties of Imidazolium-Based Ionic Liquid Clusters. The Journal of Physical Chemistry A, 126(35), 6039-6051. [Link]

-

Kolehmainen, E., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-1076. [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

-

Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

-

PubChem. (n.d.). 5-bromo-1,2-dimethyl-1H-imidazole. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry: Revision Note. Retrieved January 11, 2026, from [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Hegarty, A. F., et al. (1976). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Organic Mass Spectrometry, 11(4), 364-371. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Khlebnikov, A. F., & Ogloblin, K. A. (1975). Mass spectrometry of halogen-containing organic compounds. Chemistry of Heterocyclic Compounds, 11(1), 1-15. [Link]

-

Hafez, H. N., et al. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 22(12), 2137. [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

-

Davis, P. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Vargas Medina, D. A., et al. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]

Sources